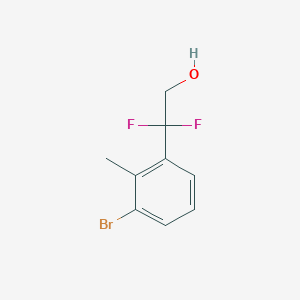
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C9H9BrF2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and methyl groups, and the ethan-1-ol moiety is substituted with two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenylmethanol, is brominated using bromine in the presence of a catalyst to yield 3-bromo-2-methylphenylmethanol.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(3-azido-2-methylphenyl)-2,2-difluoroethan-1-ol or 2-(3-thiocyanato-2-methylphenyl)-2,2-difluoroethan-1-ol.
Oxidation: Formation of 2-(3-bromo-2-methylphenyl)-2,2-difluoroethanone.
Reduction: Formation of 2-(2-methylphenyl)-2,2-difluoroethan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-methylphenylmethanol: Similar structure but lacks the difluoroethan-1-ol moiety.
2-(3-Bromo-2-methylphenyl)ethanamine: Contains an amine group instead of the hydroxyl group.
2-(3-Bromo-2-methylphenyl)ethanone: Contains a ketone group instead of the hydroxyl group.
Uniqueness
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical and biological properties
Eigenschaften
Molekularformel |
C9H9BrF2O |
|---|---|
Molekulargewicht |
251.07 g/mol |
IUPAC-Name |
2-(3-bromo-2-methylphenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C9H9BrF2O/c1-6-7(9(11,12)5-13)3-2-4-8(6)10/h2-4,13H,5H2,1H3 |
InChI-Schlüssel |
RYVQLJNGGCUSIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


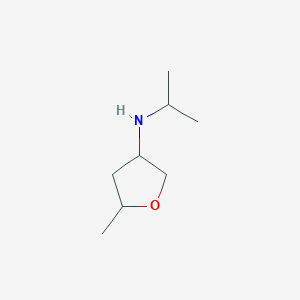
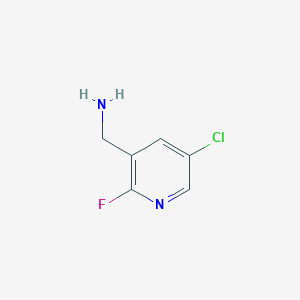
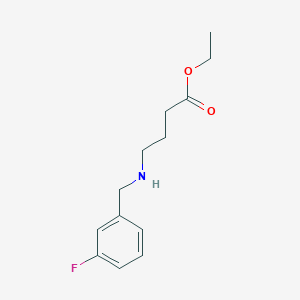
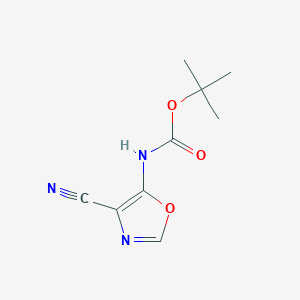

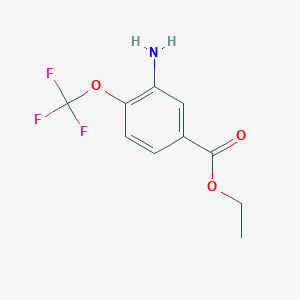
![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)
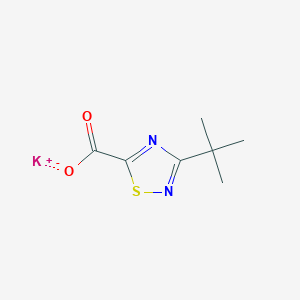
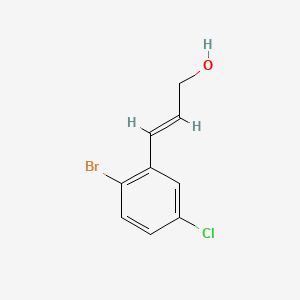
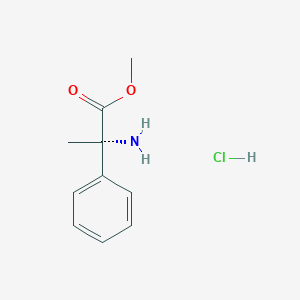

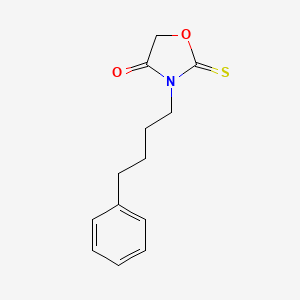
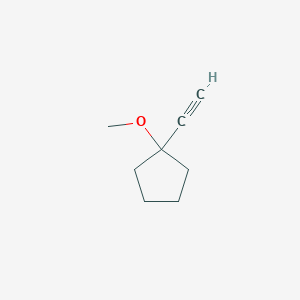
![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)
